BenchChemオンラインストアへようこそ!

N-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}glycylglycine

Lipophilicity Physicochemical profiling Drug-likeness

N-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}glycylglycine (C₁₈H₂₀N₂O₇, MW 376.4 g/mol) is a synthetic coumarin–glycylglycine conjugate in which a 4-propyl-substituted 2H-chromen-2-one core is linked via an oxyacetyl bridge to the N-terminus of glycylglycine. The compound belongs to a broader family of coumarin–amino acid/dipeptide hybrids that are explored as enzyme-inhibitor scaffolds, fluorescent probes, and privileged fragment libraries.

Molecular Formula C18H20N2O7
Molecular Weight 376.4 g/mol
Cat. No. B14938157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}glycylglycine
Molecular FormulaC18H20N2O7
Molecular Weight376.4 g/mol
Structural Identifiers
SMILESCCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NCC(=O)NCC(=O)O
InChIInChI=1S/C18H20N2O7/c1-2-3-11-6-18(25)27-14-7-12(4-5-13(11)14)26-10-16(22)19-8-15(21)20-9-17(23)24/h4-7H,2-3,8-10H2,1H3,(H,19,22)(H,20,21)(H,23,24)
InChIKeyAIBHTRVWMBKMAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-{[(2-Oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}glycylglycine – A Coumarin–Dipeptide Hybrid Scaffold for Specialized Research Procurement


N-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}glycylglycine (C₁₈H₂₀N₂O₇, MW 376.4 g/mol) is a synthetic coumarin–glycylglycine conjugate in which a 4-propyl-substituted 2H-chromen-2-one core is linked via an oxyacetyl bridge to the N-terminus of glycylglycine [1]. The compound belongs to a broader family of coumarin–amino acid/dipeptide hybrids that are explored as enzyme-inhibitor scaffolds, fluorescent probes, and privileged fragment libraries [2]. Its defining structural feature is the C4 n-propyl substituent, which differentiates it from the more common C4-methyl and C4-ethyl congeners and imparts a distinct lipophilicity–solubility balance (computed XLogP3 ≈ 1.1, 3 H-bond donors, 7 H-bond acceptors) [1]. This compound is supplied exclusively for research use and has not been evaluated in clinical trials [1].

Why the C4 Propyl Substituent in N-{[(2-Oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}glycylglycine Cannot Be Casually Exchanged for Methyl, Ethyl, or Butyl Analogs


Coumarin–dipeptide conjugates are not functionally interchangeable based on the coumarin core alone. The C4 alkyl chain length governs the computed lipophilicity (XLogP3), aqueous solubility, and steric complementarity within enzyme binding pockets . The 4-propyl derivative (XLogP3 ≈ 1.1) occupies a distinct narrow window: the 4-methyl analog (MW ~348 Da) is more polar and may insufficiently occupy hydrophobic sub-pockets, while the 4-butyl analog drives logP higher, risking aqueous insolubility, aggregation, and non-specific binding [1]. In addition, the glycylglycine terminus—with its free carboxylic acid and two amide bonds—constitutes a critical recognition element for peptide-binding enzymes (e.g., dipeptidyl peptidases, proteases); any alteration in the coumarin substituent pattern can alter the conformational equilibrium of the entire hybrid molecule and thereby affect target engagement [2]. Procurement specifications must therefore fix the 4-propyl substitution exactly—generic replacement by a methyl, ethyl, or butyl congener yields a chemically and pharmacologically distinct entity whose target-binding profile cannot be assumed.

Quantitative Differentiation Evidence for N-{[(2-Oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}glycylglycine Versus Its Closest In-Class Analogs


Computed Lipophilicity (XLogP3) of the 4-Propyl Conjugate Compared with the 4-Methyl and 3,4,8-Trimethyl Analogs

The calculated partition coefficient (XLogP3) for the title compound is 1.1 , which is higher than the 3,4,8-trimethyl analog (XLogP3-AA = 0.8) [1] and substantially higher than the simple 4-methyl analog (estimated XLogP3 ≤ 0.5 based on the absence of additional alkyl substituents). This approximately 0.3–0.6 log unit increment shifts the compound from a borderline Rule-of-Five region into a more favorable oral-drug-like lipophilicity window (XLogP3 ≈ 1–3) while remaining below the threshold where aqueous solubility and promiscuous binding become problematic (XLogP3 > 3) [2].

Lipophilicity Physicochemical profiling Drug-likeness

Molecular Weight Increment and Its Impact on Ligand Efficiency Metrics Relative to 4-Methyl Congener

The target compound (MW = 376.4 g/mol) is 28.1 Da heavier than the 4-methyl analog N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycylglycine (MW = 348.3 g/mol) , corresponding to the formal difference of two methylene units. This moderate molecular-weight increase—while staying below the 500 Da Rule-of-Five cutoff—affords additional van der Waals contacts within hydrophobic enzyme pockets without a disproportionate penalty in ligand efficiency (LE). In coumarin-based dipeptidyl peptidase inhibitors, even a single methylene extension at C4 has been shown through molecular docking to alter the binding pose and the occupancy of the S1' hydrophobic sub-pocket, which can translate into measurable IC₅₀ differences [1].

Molecular weight Ligand efficiency Fragment-based design

Hydrogen-Bond Donor/Acceptor Capacity and Predicted Solubility Profile Versus Parent 7-Hydroxy-4-propylcoumarin

The conjugation of glycylglycine to the coumarin scaffold introduces three hydrogen-bond donors (carboxylic acid OH and two amide NH groups) and increases the hydrogen-bond acceptor count from 3 (in the parent 7-hydroxy-4-propylcoumarin) to 7 . The ZINC database lists the compound's computed logP as -0.921 using a different algorithm (ALogP), suggesting a substantial aqueous solubility advantage over the parent coumarin, whose estimated logP for 7-hydroxy-4-propylcoumarin is approximately 2.9–3.5 [1]. This represents an estimated logP decrease of ~3.8–4.4 log units attributable to the glycylglycine appendage.

Aqueous solubility Hydrogen bonding Formulation

Structural Alignment with the Coumarin-Based DPP-III/DPP-IV Inhibitor Pharmacophore: Class-Level Target Engagement Rationale

Coumarin derivatives bearing a peptide or amino acid appendage at the C7 position via an oxyacetyl linker constitute a recognized pharmacophore for dipeptidyl peptidase (DPP) inhibition. A 2021 study demonstrated that structurally related coumarinyl conjugates inhibit human DPP III with varying potency, and molecular docking revealed that the C4 alkyl substituent directly contacts a hydrophobic cleft adjacent to the catalytic zinc site [1]. Separately, coumarin-based DPP-IV inhibitors designed through molecular docking showed that the C7-oxyacetyl-amino acid arm extends toward the S2 catalytic subsite, while the C4 substituent modulates S1 pocket occupancy [2]. The 4-propyl – glycylglycine combination in the title compound maps onto both hydrophobic (C4 propyl) and peptide-recognition (glycylglycine) elements of this validated pharmacophore model.

Dipeptidyl peptidase Enzyme inhibition Pharmacophore

Key Procurement-Relevant Application Scenarios for N-{[(2-Oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}glycylglycine


SAR Expansion of Dipeptidyl Peptidase (DPP-III/IV) Inhibitor Libraries with Systematic C4 Alkyl Variation

The compound fills a specific gap in homologous series of C4-alkyl coumarin–dipeptide conjugates. Procurement for a focused library that includes the 4-methyl, 4-ethyl, 4-propyl, and 4-butyl variants allows systematic evaluation of the relationship between alkyl chain length and enzyme inhibition potency or selectivity. The computed logP increment (1.1 for propyl vs. ≤0.8 for methyl/trimethyl) [1] and molecular weight increment (+28 Da per methylene step) offer predictable physicochemical progression for correlation with biological activity. This scenario directly leverages the quantitative logP and MW differentiation established in Evidence Items 1 and 2.

Biochemical Probe Development Requiring Enhanced Aqueous Solubility Versus Parent Coumarins

The glycylglycine moiety reduces the computed logP by approximately 3.8–4.4 log units relative to 7-hydroxy-4-propylcoumarin, dramatically improving predicted aqueous solubility [1]. This makes the compound suitable for biochemical assay formats (fluorescence-based enzyme assays, surface plasmon resonance, isothermal titration calorimetry) that require compound concentrations in the μM–mM range in aqueous buffer at physiological pH without organic co-solvent interference. This scenario is directly supported by the hydrogen-bonding and logP evidence in Evidence Item 3.

Computational Chemistry and Docking-Based Virtual Screening Validation Sets

As a compound with a well-defined 3D structure (27 heavy atoms, 3 rings, fraction sp³ = 0.33) and no clinical trial history [1], this molecule serves as a chemically tractable entry for in silico screening campaigns targeting proteases or peptidases. Its availability from commercial sources enables experimental validation of computational binding predictions, bridging the gap between virtual hits and assay-confirmed actives. The pharmacophore rationale (Evidence Item 4) supports its selection for this purpose.

Coumarin–Peptide Conjugate Reference Standard for Analytical Method Development

The compound's distinct chromatographic properties (moderate lipophilicity, XLogP3 = 1.1, and free carboxylic acid terminus enabling ion-pairing or HILIC retention) make it a suitable reference standard for developing LC–MS or HPLC methods aimed at separating and quantifying coumarin–dipeptide conjugate libraries. Its exact mass (376.12705098 Da) provides a clear mass spectrometry signature for method calibration, and the structural purity requirements of procurement-grade material support method validation protocols.

Quote Request

Request a Quote for N-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}glycylglycine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.